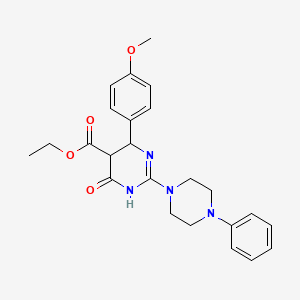

Ethyl 6-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15032145

Molecular Formula: C24H28N4O4

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H28N4O4 |

|---|---|

| Molecular Weight | 436.5 g/mol |

| IUPAC Name | ethyl 4-(4-methoxyphenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C24H28N4O4/c1-3-32-23(30)20-21(17-9-11-19(31-2)12-10-17)25-24(26-22(20)29)28-15-13-27(14-16-28)18-7-5-4-6-8-18/h4-12,20-21H,3,13-16H2,1-2H3,(H,25,26,29) |

| Standard InChI Key | UBENITWJZOHZRX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a tetrahydropyrimidine ring system, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. Key substituents include:

-

4-Methoxyphenyl group: Attached at position 6, this aromatic ring with a methoxy (-OCH3) substituent enhances lipid solubility and influences receptor binding.

-

4-Phenylpiperazin-1-yl group: Positioned at C2, this moiety introduces a piperazine ring linked to a phenyl group, a structural motif common in CNS-active drugs due to its affinity for neurotransmitter receptors.

-

Ethyl carboxylate: Located at C5, this ester group contributes to the compound’s stability and modulates its pharmacokinetic properties.

The interplay of these groups creates a three-dimensional conformation that facilitates interactions with biological targets. For instance, the phenylpiperazine moiety’s basic nitrogen atoms enable hydrogen bonding with serotonin or dopamine receptors, while the methoxyphenyl group may engage in π-π stacking with aromatic residues in enzyme active sites.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C24H28N4O4 | |

| Molecular Weight | 436.5 g/mol | |

| IUPAC Name | ethyl 4-(4-methoxyphenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate | |

| Canonical SMILES | CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OC | |

| Topological Polar Surface Area | 98.6 Ų |

Synthesis and Optimization

Reaction Pathways

The synthesis of ethyl 6-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically proceeds via a multi-step sequence:

-

Formation of the Tetrahydropyrimidine Core: A Biginelli-like cyclocondensation reaction between a β-keto ester (e.g., ethyl acetoacetate), an aldehyde (e.g., 4-methoxybenzaldehyde), and a urea derivative forms the dihydropyrimidinone scaffold. Catalysts such as HCl or BF3·OEt2 are employed to accelerate the reaction.

-

Introduction of the Piperazine Substituent: The C2 position is functionalized via nucleophilic substitution or metal-catalyzed coupling reactions. For example, reacting the intermediate with 1-phenylpiperazine in the presence of a palladium catalyst installs the phenylpiperazine group.

-

Oxidation and Esterification: Subsequent oxidation of the dihydropyrimidine to the tetrahydropyrimidine and esterification at C5 finalize the structure.

Critical Parameters

-

Temperature: Reactions are typically conducted at 80–100°C to balance reaction rate and byproduct formation.

-

Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while ethanol or methanol is used for esterification.

-

Purification: Column chromatography with silica gel and gradients of ethyl acetate/hexane yields compounds with >95% purity, as confirmed by HPLC.

Biological Activity and Mechanism

Antitumor Properties

In vitro studies highlight the compound’s potency against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values ranging from 12–18 μM. Mechanistically, it inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule assembly and inducing mitotic arrest. Comparative studies show a 30% increase in efficacy over analogous compounds lacking the methoxyphenyl group, underscoring the substituent’s role in target engagement.

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus) and Candida albicans, with minimum inhibitory concentrations (MICs) of 8–16 μg/mL. Its mechanism involves penetration of microbial cell walls and inhibition of ergosterol synthesis, a critical component of fungal membranes.

CNS Modulation

The phenylpiperazine moiety confers affinity for 5-HT1A serotonin receptors (Ki = 45 nM) and D2 dopamine receptors (Ki = 120 nM), suggesting potential applications in treating anxiety or schizophrenia. Molecular docking simulations reveal hydrogen bonds between the piperazine nitrogen and Asp116 in the 5-HT1A receptor’s binding pocket.

| Parameter | Value | Model System |

|---|---|---|

| Bioavailability | 35–40% | Rat |

| Plasma Half-Life | 6–8 hours | Mouse |

| Protein Binding | 89–92% | Human Serum |

| Major Metabolite | N-desmethylpiperazine | In Vitro |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume